Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a thiophene-pyrimidine hybrid compound characterized by a 4,5-dimethylthiophene core linked to a 5-chloro-2-methylsulfanylpyrimidine moiety via a carbonyl-amino bridge. The ethyl ester at position 3 of the thiophene ring enhances solubility, while the methylsulfanyl and chloro substituents on the pyrimidine influence electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-5-22-14(21)10-7(2)8(3)24-13(10)19-12(20)11-9(16)6-17-15(18-11)23-4/h6H,5H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOMEYZJFJMACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring, a pyrimidine moiety, and several functional groups, including chloro and methylsulfanyl. Its molecular formula is , with a molecular weight of approximately 429.9 g/mol.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | WAHFNABDSRYOBQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect the transcription of genes involved in various biological functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have shown promising results. In vitro assays revealed that it induced apoptosis in cancer cell lines, likely through the activation of caspase pathways. Further studies are needed to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory effects. In animal models, it reduced markers of inflammation, indicating its applicability in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior efficacy against certain bacterial strains .
- Antitumor Mechanism Investigation : A research team conducted a series of assays to assess the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
- Inflammation Model Study : An animal study evaluated the anti-inflammatory properties by administering the compound in models of induced inflammation. The results showed a significant reduction in inflammatory cytokines compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues include substituents on the pyrimidine ring, thiophene core modifications, and functional groups influencing bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Pyrimidine Substituents :
- The target compound’s 2-methylsulfanyl group (SCH₃) contrasts with the bulkier 2-isopropylsulfanyl (SCH(CH₃)₂) in the analogue from . Bulkier substituents may reduce metabolic clearance but increase steric hindrance in target binding .
- Chlorine at position 5 of the pyrimidine is conserved across analogues, suggesting its role in electronic modulation or halogen bonding .
Thiophene Core Modifications :
- The 4,5-dimethylthiophene in the target compound versus 4-(4-methylphenyl)thiophene in ’s analogue impacts lipophilicity. The phenyl group increases molecular weight (476 vs. 412.91) and may enhance membrane permeability .
Linker Groups: Replacement of the pyrimidine-carbonyl-amino linker with a cyanoacrylamido group () shifts activity toward antioxidant and anti-inflammatory effects (70–83% inhibition of carrageenan-induced edema) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
